molecular formula C22H28O2P2 B2727192 (3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-73-3

(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No. B2727192
CAS RN: 2214207-73-3
M. Wt: 386.412
InChI Key: CKHIWGYUNCCXKO-UIOOFZCWSA-N
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Description

“(3R,3’R)-3,3’-di-tert-Butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole” is a type of phosphine ligand . It is used in a variety of asymmetric transition metal-catalyzed transformations .

Scientific Research Applications

  • Carbene-Induced Transformation in Phosphorus Chemistry : Clendenning et al. (2000) discussed the carbene-induced transformation of a triphosphabenzene compound to a planar triphosphole, which has implications for the novel mechanisms in phosphorus chemistry. This study is relevant due to its focus on the structural and theoretical aspects of phosphorus compounds similar to the one (Clendenning, Hitchcock, Nixon, & Nyulászi, 2000).

  • Asymmetric Hydrogenation Catalysis : Tang et al. (2010) developed novel chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands for rhodium-catalyzed asymmetric hydrogenation. This research showcases the application of similar compounds in catalysis, offering high enantioselectivities and reactivities (Tang, Capacci, White, Ma, Rodriguez, Qu, Savoie, Patel, Wei, Haddad, Grinberg, Yee, Krishnamurthy, & Senanayake, 2010).

  • Antineoplastic Properties of Benzoxazole-2ylphosphonates : Barghash, Ganoub, and Abdou (2014) explored the development of benzoxazole-2ylphosphonates, similar in structure to the compound , for their potential as anticancer agents. This research underscores the application in pharmaceuticals, especially in developing antitumor candidates (Barghash, Ganoub, & Abdou, 2014).

  • Ipso-Substitution in Organic Synthesis : Mironov et al. (2001) investigated the ipso-substitution of tert-butyl group in benzo[d]-1,3,2-dioxaphosphole compounds. This study is relevant for its focus on the mechanism of substitution in compounds structurally similar to the one (Mironov, Petrov, Shtyrlina, Litvinov, Gubaidullin, Varaksina, & Konovalov, 2001).

Safety and Hazards

This compound is considered to be air sensitive and should be handled under inert gas . It should be stored in a well-ventilated place and kept tightly closed . If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3R)-3-tert-butyl-4-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHIWGYUNCCXKO-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@@]4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

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